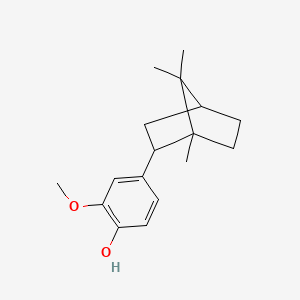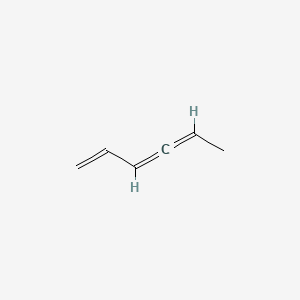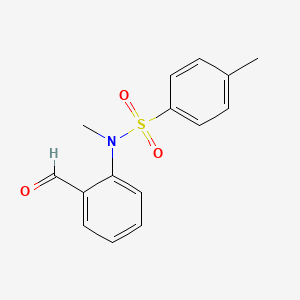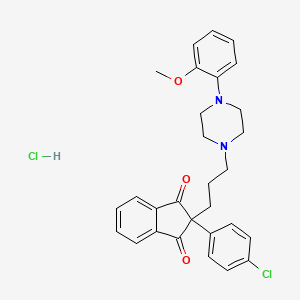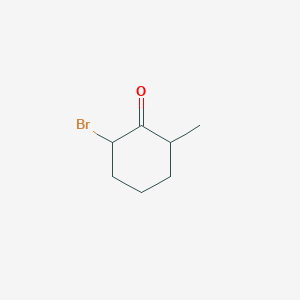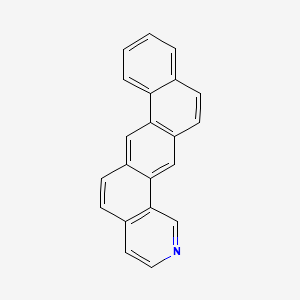![molecular formula C8H9ClO2 B14684914 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one CAS No. 35242-26-3](/img/structure/B14684914.png)
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is a chemical compound with the molecular formula C8H9ClO2 It is a chlorinated derivative of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one, featuring a unique bicyclic structure that includes a furan ring fused with a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one typically involves the chlorination of hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position.
Substitution Reactions: Starting from a precursor compound that already contains a suitable leaving group, such as a hydroxyl or halide, and replacing it with a chlorine atom using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl, amino, or alkoxy groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, potentially yielding hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one.
Oxidation Reactions: Oxidizing agents can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxyl groups would yield hydroxy derivatives, while reduction would produce the dechlorinated parent compound.
Wissenschaftliche Forschungsanwendungen
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: Explored for its potential use in the development of novel materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would vary based on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: The non-chlorinated parent compound, which serves as a precursor in the synthesis of the chlorinated derivative.
6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one: A hydroxylated derivative with different chemical and biological properties.
Uniqueness
6-Chlorohexahydro-2h-3,5-methanocyclopenta[b]furan-2-one is unique due to the presence of the chlorine atom, which can significantly alter its reactivity and biological activity compared to its non-chlorinated and hydroxylated counterparts
Eigenschaften
CAS-Nummer |
35242-26-3 |
|---|---|
Molekularformel |
C8H9ClO2 |
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-chloro-4-oxatricyclo[4.2.1.03,7]nonan-5-one |
InChI |
InChI=1S/C8H9ClO2/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-7H,1-2H2 |
InChI-Schlüssel |
UIRGCERYHLFSKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3C1C(C2Cl)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-[5-methyl-2-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B14684836.png)
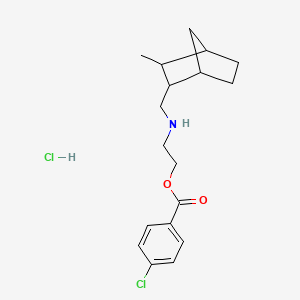
![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)

